molecular formula C9H7ClOS B13883122 7-Chloro-5-methoxy-1-benzothiophene

7-Chloro-5-methoxy-1-benzothiophene

Cat. No.: B13883122
M. Wt: 198.67 g/mol
InChI Key: CFTYFTPZQGETAE-UHFFFAOYSA-N
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Description

7-Chloro-5-methoxy-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzothiophenes, including 7-Chloro-5-methoxy-1-benzothiophene, involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzothiophene derivatives in a one-step intermolecular manner. The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methoxy-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Chloro-5-methoxy-1-benzothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-5-methoxy-1-benzothiophene involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives like sertaconazole inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, by blocking the 14α-demethylase enzyme. This leads to increased cellular permeability and ultimately cell death . The compound may also interact with other molecular targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a chlorine atom and a methoxy group on the benzothiophene ring differentiates it from other benzothiophene derivatives and contributes to its unique properties .

Properties

Molecular Formula

C9H7ClOS

Molecular Weight

198.67 g/mol

IUPAC Name

7-chloro-5-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7ClOS/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,1H3

InChI Key

CFTYFTPZQGETAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CS2)Cl

Origin of Product

United States

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